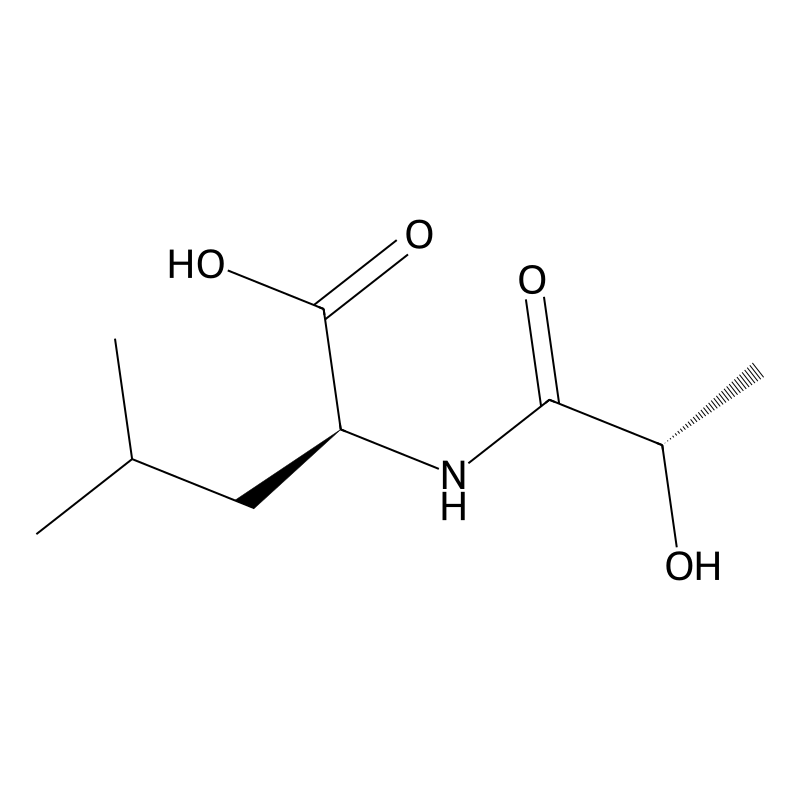

N-Lactoyl-Leucine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chemical and Physical Properties of N-Lactoyl-Leucine

References

- 1. This compound [zfin.org]

- 2. Metabolomics Workbench : Databases : RefMet [workbench.sdsc.edu]

- 3. Lactoyl leucine and isoleucine are bioavailable alternatives ... [pmc.ncbi.nlm.nih.gov]

- 4. N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism ... [pmc.ncbi.nlm.nih.gov]

- 5. N-Lactoyl amino acids as metabolic biomarkers differentiating ... [pmc.ncbi.nlm.nih.gov]

CNDP2 enzyme N-Lactoyl-Leucine biosynthesis

CNDP2 Enzyme Fundamentals

Cytosolic nonspecific dipeptidase 2 (CNDP2) is a member of the M20 family of metallopeptidases and functions as a homodimer [1]. Initially characterized for its dipeptide-hydrolyzing activity, a key discovery revealed that CNDP2 catalyzes the condensation of lactate with amino acids to form N-lactoyl-amino acids (Lac-AAs) via a process of reverse proteolysis [2]. This reversible reaction establishes an equilibrium between the constituent amino acids, lactate, and the resulting Lac-AA product [2] [3].

The table below summarizes the core biochemical characteristics of CNDP2.

| Property | Description |

|---|---|

| Gene Name | CNDP2 (Carnosine Dipeptidase 2) |

| Protein Family | M20A metallopeptidases [4] [1] |

| Quaternary Structure | Homodimer [1] |

| Cofactor Requirement | Divalent metal ions (Mn²⁺ or Zn²⁺) for catalytic activity [1] |

| Primary Catalytic Activity | Reversible synthesis/hydrolysis of dipeptides and pseudodipeptides [2] |

| Key Products | N-Lactoyl-Amino Acids (Lac-AAs), including N-Lactoyl-Leucine [5] [2] |

| Subcellular Localization | Cytosol and nucleoplasm [1] |

Biosynthesis of this compound

The biosynthesis of This compound is a direct result of CNDP2's reverse proteolysis activity. The reaction involves a nucleophilic attack by the amino group of leucine on the carbonyl carbon of lactate, forming a peptide bond and releasing a water molecule. High intracellular concentrations of the precursors, lactate and leucine, drive this otherwise thermodynamically unfavorable reaction forward [5] [3].

CNDP2 catalyzes this compound formation from lactate and leucine.

Experimental Evidence and Validation

The role of CNDP2 in Lac-AA biosynthesis has been validated through multiple rigorous experimental approaches.

In Vitro Enzymatic Assays

The foundational evidence comes from incubating recombinant human CNDP2 with lactate and amino acid substrates. CNDP2 catalyzes the formation of N-Lactoyl-Phenylalanine (Lac-Phe) from lactate and phenylalanine, establishing its direct role in synthesis [2]. This activity is dependent on the presence of the active enzyme and follows Michaelis-Menten kinetics [2].

Genetic Models (Knockout Studies)

Studies in Cndp2 knockout mice provide compelling in vivo evidence. Genetic ablation of Cndp2 leads to a significant reduction in circulating levels of Lac-Phe, confirming that CNDP2 is a principal, though likely not the only, enzyme responsible for its basal and exercise-induced production in vivo [5] [3].

Metabolomic Identification

Advanced untargeted metabolomics has been crucial for discovering and characterizing Lac-AAs. Initially misannotated in databases, compounds like this compound were correctly identified by:

- Purification and NMR: Determining the precise chemical structure [2].

- Fragmentation Pattern Matching: Using high-resolution mass spectrometry to identify related family members based on structural similarities [2].

- Synthetic Standard Comparison: Co-elution and identical fragmentation patterns with chemically synthesized this compound confirm its identity in biological samples [5].

Core Experimental Protocols

To investigate CNDP2's activity and Lac-AA formation, you can adapt the following foundational protocols from the literature.

Protocol 1: In Vitro CNDP2 Enzymatic Activity Assay

This protocol measures CNDP2's ability to synthesize Lac-AAs in a cell-free system [2].

- Key Reagents: Purified/recombinant CNDP2 protein, L-Lactate, L-Amino Acids (e.g., Leucine, Phenylalanine), reaction buffer (e.g., PBS, Tris-HCl).

- Procedure:

- Prepare a reaction mixture containing relevant buffers, CNDP2 enzyme, and substrates (lactate and target amino acid).

- Incubate the mixture at a physiologically relevant temperature (e.g., 37°C).

- Terminate the reaction at specific time points (e.g., by adding an organic solvent like methanol).

- Analyze the products using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the formation of the target Lac-AA (e.g., this compound).

- Controls: Include negative controls without the enzyme or without substrates to account for non-enzymatic background formation.

Protocol 2: Validating CNDP2 Dependence in Cell Culture

This method uses genetic manipulation in cell lines to establish a causal link between CNDP2 and Lac-AA levels [6].

- Key Reagents: Cell lines (e.g., HEK293, cancer cell lines), CNDP2-specific siRNA or shRNA, CNDP2 overexpression plasmid, lactate.

- Procedure:

- Genetically manipulate CNDP2 expression in your chosen cell line (knockdown via siRNA/shRNA or overexpression via plasmid transfection).

- Treat the cells with a physiological concentration of lactate (e.g., 20 mM) to stimulate Lac-AA production [6].

- Collect conditioned cell culture media after a set incubation period.

- Use LC-MS to measure and compare the levels of secreted Lac-AAs (like this compound) between control and CNDP2-manipulated cells.

- Validation: Confirm CNDP2 knockdown or overexpression efficiency using Western Blot or Q-RT-PCR.

Functional Significance and Research Applications

Understanding CNDP2's function is critical as its products, Lac-AAs, are emerging as important signaling molecules with diverse physiological and pathological roles.

- Metabolic Regulation: N-Lactoyl-Phenylalanine (Lac-Phe) is the most abundant exercise-induced Lac-AA and has been identified as a circulating appetite-suppressing signal, influencing energy balance and obesity [7] [5] [3].

- Cancer Biology: CNDP2 exhibits context-dependent roles in tumors. It can act as a tumor suppressor in gastric cancer and clear cell renal cell carcinoma (ccRCC). In ccRCC, high CNDP2 expression allows lactate to deplete intracellular amino acids, inhibiting the mTORC1 signaling pathway and cancer cell proliferation [8] [6].

- Biomarker Potential: Serum levels of Lac-AAs, including this compound, are correlated with lactate and amino acid precursor levels. They are being investigated as potential biomarkers for differentiating exercise response efficacy and may indicate rapid muscle fatigue [9].

References

- 1. A toolset to study functions of Cytosolic non-specific ... [bmcgenomdata.biomedcentral.com]

- 2. N-lactoyl-amino acids are ubiquitous metabolites that ... [pmc.ncbi.nlm.nih.gov]

- 3. CNDP2: An Enzyme Linking Metabolism and ... [pmc.ncbi.nlm.nih.gov]

- 4. Dug1p Is a Cys-Gly Peptidase of the γ-Glutamyl Cycle ... [sciencedirect.com]

- 5. N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism ... [pmc.ncbi.nlm.nih.gov]

- 6. Exercise-induced lactate suppresses ccRCC via CNDP2 ... [nature.com]

- 7. Carnosine Dipeptidase(Cndp): An Emerging Therapeutic ... [sciencedirect.com]

- 8. Underexpressed CNDP2 Participates in Gastric Cancer ... [pmc.ncbi.nlm.nih.gov]

- 9. N-Lactoyl amino acids as metabolic biomarkers differentiating ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: N-Lactoyl Amino Acids as Emerging Biomarkers in Metabolism and Disease

Introduction and Historical Context

N-lactoyl amino acids (Lac-AA) represent an emerging class of metabolites that have garnered significant attention in recent years due to their ubiquitous presence across biological systems and potential roles in various biochemical processes. These metabolites are formed through the enzymatic conjugation of lactate to amino acids via a peptide bond, creating a family of compounds with diverse biological activities. The most prominent and extensively studied member of this family is N-lactoyl phenylalanine (Lac-Phe), which serves as a representative surrogate for other Lac-AA in many experimental contexts. The discovery of Lac-AA highlights the ongoing exploration of the human metabolome and underscores the potential for identifying novel compounds with biological significance that were previously overlooked or misannotated in metabolomic studies. [1] [2]

The historical trajectory of Lac-AA discovery spans multiple domains. These metabolites were first identified in 2009 in the food industry, where they were found to form during fermentation processes of Parmigiano-Reggiano cheese, contributing to its complex flavor profile. Subsequent research characterized Lac-AA as taste-enhancing substances produced from free amino acids and lactic acid through the enzymatic activity of lactoyl transferase in Lactobacillus species, particularly in fermented products like soy sauce and meat. The first identification of Lac-AA in mammals was reported by Jansen et al. in 2015, marking a significant advancement in the field by demonstrating their endogenous production in biological systems. This pioneering work revealed Lac-AA as previously unrecognized metabolites synthesized through reverse proteolysis of lactate and amino acids, catalyzed by the enzyme cytosolic nonspecific dipeptidase 2 (CNDP2). [2]

Table 1: Historical Timeline of Lac-AA Research

| Year | Key Discovery | Research Domain |

|---|---|---|

| 2009 | First identification in Parmigiano-Reggiano cheese | Food Science |

| 2013 | Characterization as taste-enhancers in fermented foods | Food Biotechnology |

| 2015 | First identification in mammalian systems (Jansen et al.) | Metabolic Research |

| 2021 | Association with mitochondrial disease severity | Clinical Medicine |

| 2024 | Role in exercise-induced appetite suppression | Exercise Physiology |

| 2025 | Adverse metabolic effects at high concentrations | Drug Development |

Biosynthesis, Regulation, and Metabolic Fate

The primary biosynthetic pathway for Lac-AA production in mammalian systems occurs through reverse proteolysis of lactate and amino acids, catalyzed by the enzyme cytosolic nonspecific dipeptidase 2 (CNDP2). This discovery challenged the long-held belief that reverse proteolysis is negligible in vivo and revealed a previously unrecognized metabolic pathway. The formation of Lac-Phe requires cellular involvement, as incubating lactate and phenylalanine with plasma alone does not result in Lac-Phe production. Research has confirmed that CNDP2 is a principal biosynthetic enzyme responsible for both basal and exercise-inducible Lac-Phe production in vivo. However, studies in CNDP2-deficient mice show only partial reduction in Lac-Phe levels, suggesting that additional pathways contribute to its biosynthesis, possibly including microbial production sources. [2]

Several transport mechanisms facilitate the movement of Lac-AA across biological membranes. Research using vesicular transport assays has confirmed that ATP binding cassette subfamily C member 5 (ABCC5) transports Lac-Phe, suggesting it likely transports other Lac-AA as well. More recently, studies have demonstrated that solute carrier family 17 member 1 (SLC17A1) and solute carrier family 17 member 3 (SLC17A3) are significant mediators of Lac-Phe efflux in both mice and human kidney cells. Genetic ablation of either SLC17A1 or SLC17A3 in mice leads to notable reduction in urinary Lac-Phe levels, indicating these transporters are essential for renal excretion. Interestingly, plasma Lac-Phe levels remain unchanged upon knockout of these transporters, suggesting biochemical decoupling from the urinary Lac-Phe pool and implying the existence of additional transporters responsible for Lac-Phe efflux into other biological fluids. [2]

Regulatory factors influencing Lac-AA levels primarily involve precursor availability and metabolic conditions. Basal levels of Lac-AA, particularly Lac-Phe, can be detected in circulation under resting physiological conditions, maintaining an equilibrium between Lac-Phe and the pool of lactate and phenylalanine. Production is enhanced by factors that influence precursor metabolism, especially lactate, which serves as a common backbone for all Lac-AA family members. Conditions that increase lactate production, such as hypoxia, strenuous exercise, infection, or cancer, may consequently enhance Lac-AA synthesis. Cellular reprogramming that introduces a metabolic shift toward aerobic glycolysis (observed in activated immune cells, pluripotent embryonic stem cells, and cancer cells) also elevates lactate levels, potentially promoting Lac-AA formation. [2]

Biosynthetic pathway, transporters, and regulatory factors of N-lactoyl amino acids.

Physiological Roles and Pathological Significance

Key Physiological Functions

Appetite Regulation and Energy Metabolism: Lac-Phe has been identified as a potent appetite-suppressing metabolite that mediates exercise-induced and metformin-induced reduction in food intake. Through in vivo experiments, Lac-Phe was shown to reduce food intake and increase weight loss both when induced by metformin or when directly administered via intraperitoneal injection in diet-induced obese mice. Human studies have confirmed that high levels of Lac-Phe are associated with weight loss and reduced visceral and subcutaneous abdominal adipose tissues. Lac-Phe activates several neuronal regions in the hypothalamus and brainstem, areas involved in regulating appetite and energy expenditure, suggesting it may exert its effects by influencing the gut-brain axis. The anti-obesity effect of Lac-Phe appears to be route-dependent, as it is absent when administered orally, suggesting extensive first-pass metabolism or poor absorption. [1] [3]

Exercise Response and Metabolic Adaptation: Recent research has revealed that Lac-AA serve as biomarkers for exercise responsiveness. A 2024 study demonstrated that low improvement in 6-minute walking distance following exercise intervention was associated with higher serum levels of N-lactoyl amino acid metabolites, particularly Lac-Phe. Low responders to exercise (showing only 27 meters improvement in walking distance) had significantly elevated Lac-AA levels compared to high responders. These findings were corroborated by an independent validation cohort showing that gene expression of CNDP2, the enzyme responsible for Lac-Phe synthesis, is negatively associated with the percentage of slow-twitch muscle fibers. This suggests Lac-AA may serve as biomarkers for rapid muscle fatigue and low response to exercise, potentially reflecting limitations in oxidative metabolism capacity. [4] [5]

Associations with Disease Pathologies

Metabolic Disorders: Lac-AA show strong associations with insulin resistance and type 2 diabetes. Individuals with type 2 diabetes have significantly higher levels of Lac-AA compared to non-diabetic or pre-diabetic individuals. Mendelian Randomization analysis has revealed that multiple Lac-AA may mediate the progression from pre-diabetes to diabetes. A recent mechanistic study demonstrated that Lac-Phe disrupts insulin signaling by impairing insulin-stimulated phosphorylation of key proteins in the insulin signaling pathway, particularly in skeletal muscle cells. This provides a potential molecular mechanism underlying the observed epidemiological associations between elevated Lac-AA and diabetes risk. [1] [3]

Mitochondrial Dysfunction: Lac-AA levels are positively correlated with mitochondrial disease severity, suggesting their potential as biomarkers for mitochondrial dysfunction. Research has shown that circulating markers of NADH-reductive stress, which include Lac-AA, correlate with mitochondrial disease severity. This association may reflect an imbalance in cellular redox state and impaired oxidative phosphorylation capacity, leading to increased reliance on glycolysis and consequent lactate production that drives Lac-AA formation. The relationship between Lac-AA and mitochondrial function appears to be bidirectional, as recent evidence demonstrates that Lac-Phe directly impairs mitochondrial respiration in HepG2 liver cells and rat brain-derived synaptosomes. [1] [2] [3]

Table 2: Lac-AA Associations with Physiological and Pathological Conditions

| Condition | Lac-AA Alteration | Potential Mechanism | Clinical Utility |

|---|---|---|---|

| Exercise Response | Elevated in low responders | Limited oxidative capacity; Fast-twitch fiber predominance | Biomarker for personalized exercise prescription |

| Type 2 Diabetes | Significantly increased | Insulin signaling disruption; Mitochondrial impairment | Predictive biomarker for disease progression |

| Obesity | Context-dependent changes | Appetite suppression through CNS actions | Therapeutic target for weight management |

| Mitochondrial Disorders | Positively correlated with severity | NADH-reductive stress; Compromised oxidative phosphorylation | Biomarker for disease severity and progression |

| Rosacea | Causal link identified | Inflammatory pathway activation | Diagnostic biomarker and potential therapeutic target |

| Septic Shock | Elevated in circulation | Inflammatory response; Tissue hypoxia | Prognostic biomarker for critical illness |

Experimental Methodologies and Analytical Approaches

Metabolomic Profiling Protocols

Comprehensive analysis of Lac-AA requires advanced metabolomic techniques due to historical misannotation issues in earlier studies. In initial metabolomic investigations, Lac-AA were frequently reported as unknown compounds with X-identification numbers or misannotated as 1-carboxyethyl modified amino acids. Current best practices utilize untargeted metabolomics platforms capable of distinguishing Lac-AA from structurally similar metabolites. The following protocol outlines a standardized approach for Lac-AA assessment:

Sample Preparation: Collect blood samples in appropriate tubes (e.g., EDTA-coated for plasma), followed by immediate centrifugation at 4°C. Stabilize samples with protease inhibitors to prevent degradation. For tissue samples, flash-freeze in liquid nitrogen and homogenize in methanol:water extraction solvent. Maintain chain of custody and store at -80°C until analysis.

Metabolomic Analysis: Utilize ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) with positive/negative ion switching. Employ hydrophilic interaction liquid chromatography (HILIC) for compound separation. Include internal standards for quantification, preferably stable isotope-labeled analogues of target Lac-AA.

Data Processing: Process raw data using platforms like Metabolon's proprietary software or open-source alternatives such as XCMS. Perform peak picking, alignment, and integration. Annotate metabolites using authentic chemical standards when available. For Lac-AA identification, specifically target the correct mass-to-charge ratios and fragmentation patterns, noting that previously misannotated 1-carboxyethyl modified amino acids should be correctly identified as N-lactoyl modified amino acids.

Validation: Confirm identities using commercial reference standards when available. Apply false discovery rate (FDR) correction for multiple comparisons in statistical analysis. Normalize data using probabilistic quotient normalization or similar approaches to account for dilution effects. [2] [4]

Functional Assessment Assays

Insulin Signaling Evaluation: To assess the impact of Lac-AA on insulin pathway functionality, utilize differentiated C2C12 myotubes or HepG2 cells as model systems. Culture cells in appropriate media until 70-90% confluence, then serum-starve for 2 hours in Roswell Park Memorial Institute (RPMI) medium. Treat with Lac-AA compounds (typically 0.5-1 mM) prepared in starvation media for 1 hour, followed by stimulation with 100 nM insulin for 10 minutes. Collect samples using cold cell lysis buffer supplemented with protease and phosphatase inhibitor cocktails. Quantify protein concentration using BCA assay, and analyze phosphoprotein levels using multiplex immunoassays (e.g., Bio-Plex Pro Cell Signaling Akt Panel) targeting key insulin signaling nodes including Akt (Ser473), GSK-3α/β (Ser21/Ser9), IRS-1 (Ser636/Ser639), and mTOR (Ser2448). [3]

Mitochondrial Respiration Assessment: Evaluate the impact of Lac-AA on mitochondrial function using Seahorse XF Analyzer technology. Culture HepG2 cells or primary neurons in specialized microplates. Differentiate C2C12 myoblasts into myotubes over 7-8 days before analysis. Treat cells with Lac-AA compounds for specified durations prior to analysis. Perform mitochondrial stress test by sequential injection of oligomycin (ATP synthase inhibitor), FCCP (mitochondrial uncoupler), and rotenone/antimycin A (complex I and III inhibitors). Measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to calculate basal respiration, ATP-linked respiration, proton leak, maximal respiratory capacity, and spare respiratory capacity. Normalize data to protein content or cell number. [3]

Experimental workflow for Lac-AA analysis from sample collection to functional assessment.

Therapeutic Potential and Metabolic Liabilities

The therapeutic promise of Lac-AA, particularly Lac-Phe, stems primarily from its appetite-suppressing effects and role in mediating exercise-induced and metformin-induced weight loss. Animal studies have demonstrated that administration of Lac-Phe reduces food intake and increases weight loss in diet-induced obese mice. Human studies have shown associations between elevated Lac-Phe levels and reduced adipose tissue mass. These findings have generated significant interest in developing Lac-AA-based therapeutics for obesity and metabolic disease. However, recent research has revealed important potential liabilities that must be carefully considered in drug development efforts. [1] [3]

A critical consideration for therapeutic development is the dose-dependent nature of Lac-AA effects. While endogenous Lac-AA levels typically range in the nanomolar to low micromolar range, most interventional studies demonstrating efficacy have used supraphysiological concentrations. For example, the commonly used intraperitoneal injection dose of 50 mg/kg Lac-Phe in mouse studies elevates blood concentrations to approximately 170 μM, markedly higher than endogenous levels induced by metformin or exercise. At these elevated concentrations, Lac-Phe has been shown to disrupt insulin signaling, induce inflammation, and impair mitochondrial respiration. Specifically, Lac-Phe impairs insulin-stimulated phosphorylation of key proteins in the insulin signaling pathway, increases secretion of pro-inflammatory cytokines in skeletal muscle cells, and markedly impairs mitochondrial respiration in liver cells and brain-derived synaptosomes. These findings highlight the importance of careful dose optimization and thorough safety assessment in the development of Lac-AA-based therapeutics. [3]

Table 3: Therapeutic Potential vs. Metabolic Liabilities of Lac-Phe

| Parameter | Therapeutic Potential | Metabolic Liabilities |

|---|---|---|

| Appetite Regulation | Suppresses food intake; Promotes weight loss | Effects route-dependent (absent with oral administration) |

| Insulin Signaling | Mediates metformin benefits | Disrupts insulin receptor substrate phosphorylation at high doses |

| Mitochondrial Function | - | Impairs cellular respiration in liver and neuronal cells |

| Inflammatory Response | - | Increases pro-inflammatory cytokine secretion |

| Dose Considerations | Effective at supraphysiological levels (∼170 μM) | Adverse effects appear at high concentrations |

| Therapeutic Window | Requires precise dosing optimization | Narrow window between efficacy and toxicity |

The route of administration represents a crucial factor in developing Lac-AA-based therapeutics. While intraperitoneal administration demonstrates efficacy in animal models, oral administration has proven ineffective, likely due to poor absorption, extensive first-pass metabolism, or degradation in the gastrointestinal tract. This presents significant challenges for drug development, potentially necessitating alternative delivery strategies such as subcutaneous injection, prodrug approaches, or compounds that enhance endogenous Lac-AA production. Furthermore, the relationship between Lac-AA and disease states appears complex and potentially bidirectional—while Lac-AA may contribute to disease pathophysiology in some contexts, they may also represent compensatory mechanisms attempting to restore metabolic homeostasis. Future research should focus on identifying specific receptor targets, elucidating structure-activity relationships across different Lac-AA family members, and developing strategies to maximize therapeutic benefits while minimizing potential adverse metabolic effects. [2] [3]

Conclusion and Future Directions

References

- 1. - N : Emerging Lactoyl in Metabolism and... Amino Acids Biomarkers [pubmed.ncbi.nlm.nih.gov]

- 2. N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism ... [pmc.ncbi.nlm.nih.gov]

- 3. N-Lactoyl Phenylalanine Disrupts Insulin Signaling ... [mdpi.com]

- 4. - N as metabolic biomarkers differentiating low... Lactoyl amino acids [pmc.ncbi.nlm.nih.gov]

- 5. - N as metabolic Lactoyl differentiating low... amino acids biomarkers [qspace.qu.edu.qa]

N-Lactoyl-Leucine cytosolic nonspecific dipeptidase 2

CNDP2 Enzyme Fundamentals

Table 1: Core Characteristics of Cytosolic Nonspecific Dipeptidase 2 (CNDP2) [1]

| Feature | Description |

|---|---|

| Systematic Name | Cytosolic non-specific dipeptidase |

| Gene Symbol | CNDP2 |

| Protein Family | Metallopeptidase M20 family |

| Human Gene Location | Chromosome 18 (18q22.3) |

| Catalytic Activity | Hydrolysis of dipeptides; reverse proteolysis of lactate and amino acids |

| Primary Reaction | Lactate + Amino Acid ⇌ N-Lactoyl-Amino Acid (e.g., N-Lactoyl-Leucine) |

| Cofactor | Manganese (Mn2+) ions |

| Quaternary Structure | Homodimer |

| Subcellular Localization | Cytosol, Nucleoplasm |

Biosynthesis & Functional Pathways

CNDP2 catalyzes the conjugation of lactate and amino acids into N-lactoyl-amino acids (Lac-AAs) through a process known as reverse proteolysis [2] [3]. This reaction was previously thought to be negligible in vivo. The formation of this compound and other Lac-AAs is a reversible, equilibrium-driven process, influenced by the local concentrations of lactate and amino acids [2] [4].

The following diagram illustrates the biosynthesis and cellular transport pathway for N-Lactoyl-Amino Acids like this compound.

Cellular pathway of N-Lactoyl-Amino Acid synthesis and transport.

Key Experimental Data & Protocols

Table 2: Key Quantitative Data for CNDP2 and N-Lactoyl-Amino Acids [2]

| Parameter | Experimental Finding | Experimental Context |

|---|---|---|

| CNDP2 Equilibrium Constant (K) | 3.1 × 10-2 M-1 | Recombinant human CNDP2 incubated with lactate and phenylalanine. |

| N-Lac-Phe Transport Km | ~1 mM | ATP-dependent transport into inside-out membrane vesicles expressing ABCC5. |

| Metabolite Detection | Ubiquitous in mammalian tissues; elevated post-exercise and in phenylketonuria. | Untargeted metabolomics of human and mouse samples. |

Protocol 1: Identifying CNDP2 as the Biosynthetic Enzyme

This methodology combines protein fractionation with shotgun proteomics to pinpoint the enzyme responsible for Lac-AA formation [2].

- Activity-Based Fractionation: Create a whole-cell lysate from HEK 293 cells. Incubate the lysate with lactate and phenylalanine to confirm enzymatic formation of N-Lac-Phe.

- Parallel Chromatography: Fractionate the proteins using three separate chromatography columns in parallel:

- Size Exclusion Chromatography

- Strong Anion Exchange (SAX) Chromatography

- Strong Cation Exchange (SCX) Chromatography

- Activity Assay: Immediately test all collected fractions from each column for N-Lac-Phe-forming activity.

- Shotgun Proteomics: Perform LC-MS/MS proteomic analysis on the active fractions and neighboring inactive control fractions.

- Candidate Identification: Identify CNDP2 as the only protein consistently present in all active fractions and absent in the inactive controls.

- Validation: Confirm the finding by demonstrating N-Lac-Phe formation using recombinant human CNDP2.

The workflow for this discovery process is outlined below.

Workflow for the discovery of CNDP2 enzymatic activity.

Protocol 2: In Vitro Transport Assay for N-Lactoyl-Amino Acids

This protocol validates identified metabolites as substrates for the ABCC5 transporter [2].

- Vesicle Preparation: Use inside-out membrane vesicles prepared from control cells and cells overexpressing the human ABCC5 transporter.

- Reaction Setup: Create a transport buffer containing an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), MgCl₂, and the candidate substrate (e.g., N-Lac-Leucine or N-Lac-Phe).

- Uptake Reaction: Initiate the reaction by adding ATP to the vesicle mixture. For negative controls, replace ATP with AMP or omit it.

- Time Course: Stop the reaction at various time points (e.g., 1, 2, 5, 10 minutes) by rapid filtration through membrane filters.

- Quantification: Wash the filters and measure the amount of radiolabeled or otherwise traceable substrate accumulated inside the vesicles using a scintillation counter or LC-MS.

- Kinetic Analysis: Determine ATP-dependent transport by subtracting uptake in control vesicles (or with AMP) from uptake in ABCC5 vesicles with ATP. Fit the data to the Michaelis-Menten equation to calculate kinetic parameters like Km.

Research Applications & Implications

- Biomarker Potential: Levels of N-Lactoyl-Amino acids strongly correlate with lactate and amino acid precursors, making them potential dynamic biomarkers for conditions like mitochondrial disorders [5], septic shock [5], and physiological states such as exercise [6].

- Biotechnological Utility: this compound and N-Lactoyl-Isoleucine offer high solubility and are bioavailable to CHO cells, making them advantageous replacements for canonical amino acids in concentrated cell culture media for biotherapeutic production [7].

- Disease Correlation: Aberrant expression of CNDP2 is associated with various cancers, though its role appears context-specific, being downregulated in some cancers (e.g., pancreatic, hepatocellular) and upregulated in others (e.g., breast, kidney) [8].

References

- 1. Cytosol nonspecific dipeptidase [en.wikipedia.org]

- 2. N-lactoyl-amino acids are ubiquitous metabolites that ... [pmc.ncbi.nlm.nih.gov]

- 3. N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism ... [pmc.ncbi.nlm.nih.gov]

- 4. Article | Netherlands Cancer Institute [nki.nl]

- 5. Circulating N - lactoyl -amino acids and N-formyl-methionine reflect... [link.springer.com]

- 6. N-Lactoyl amino acids as metabolic biomarkers ... [termedia.pl]

- 7. and isoleucine are bioavailable alternatives for... Lactoyl leucine [pmc.ncbi.nlm.nih.gov]

- 8. A toolset to study functions of Cytosolic - non ... specific dipeptidase [bmcgenomdata.biomedcentral.com]

Comprehensive Technical Guide: N-Lactoyl-Leucine Metabolic Pathways

Introduction and Basic Properties of N-Lactoyl-Leucine

This compound (Lac-Leu) is a specialized metabolite belonging to the emerging class of N-lactoyl-amino acids (Lac-AAs), which are characterized by lactate conjugated to amino acids via a peptide bond. This specific conjugate forms between lactic acid and the essential branched-chain amino acid L-leucine through enzymatic activity. Initially discovered in fermented foods, Lac-Leu has gained significant attention in recent years due to its ubiquitous presence in mammalian biological systems and potential roles in various biochemical processes [1].

The historical discovery of Lac-AAs traces back to 2009 in the food industry, where they were first identified during fermentation of Parmigiano-Reggiano cheese [1]. Subsequent research characterized Lac-AAs as taste-enhancing substances produced from free amino acids and lactic acid through the enzymatic activity of lactoyl transferase in Lactobacillus species, particularly in soy sauce and meat products [1]. In soy sauce, Lac-Leu has been identified as one of the most prevalent N-lactoyl-amino acids, contributing to the complex flavor profile of this fermented product [2]. The first identification of Lac-AAs in mammals was reported by Jansen et al. in 2015, marking a significant advancement in the field and opening new avenues of research into their physiological relevance [1].

From a chemical perspective, Lac-Leu demonstrates markedly improved solubility compared to its parent amino acid leucine, which has led to innovative applications in biotechnology and pharmaceutical production [1]. This enhanced solubility property is particularly valuable for developing concentrated cell culture media formulations, addressing a significant limitation in biotherapeutic production processes [3]. The molecular structure of Lac-Leu features both hydrophilic and hydrophobic regions, contributing to its amphipathic character and unique biochemical behavior in various environments [2].

Biosynthesis Pathways and Enzymatic Mechanisms

Primary Biosynthetic Pathways

The biosynthesis of this compound occurs through several enzymatic pathways, with CNDP2-mediated reverse proteolysis representing the principal mammalian mechanism. The enzyme cytosolic nonspecific dipeptidase 2 (CNDP2), traditionally known for its dipeptide-hydrolyzing activity, catalyzes the reverse reaction conjugating lactate to leucine via a peptide bond [1]. This ATP-independent synthesis challenges the long-held belief that reverse proteolysis is negligible in vivo and represents a novel metabolic pathway for the generation of these conjugated metabolites [1]. The formation of Lac-Leu necessitates the presence of cells, as incubating lactate and leucine with plasma alone does not result in significant production, indicating the essential role of intracellular enzymes [1].

Transglutaminase (Tgase) has been identified as the most efficient enzyme for Lac-Leu synthesis in biotechnological applications, with optimal activity at pH 7.0 and 50°C [2]. The catalytic efficiency of Tgase is significantly influenced by the reaction medium, with phosphate buffer (PB) proving superior to water, yielding approximately 2.5 times higher Lac-Leu production [2]. The optimal reactant ratio for Tgase-catalyzed synthesis is 1.5:1 (Leu:Lac) with an extended reaction time of 18 hours to maximize yield [2]. This enzymatic approach offers advantages over traditional organic synthesis methods, which often produce compounds unsuitable for sensory evaluation or biological applications due to residual solvents or impurities [2].

Pathway Regulation and Cellular Transport

The diagram below illustrates the complete biosynthesis and transport pathway for this compound:

Cellular biosynthesis and transport mechanisms for this compound.

The diagram below illustrates the experimental workflow for enzymatic synthesis and analysis of Lac-Leu:

Experimental workflow for enzymatic synthesis and analysis of this compound.

Quantitative Physicochemical Data and Parameters

Solubility and Stability Profiles

This compound demonstrates significantly enhanced solubility properties compared to its parent amino acid, making it particularly valuable for biotechnological applications. The quantitative data presented in the table below illustrate these advantageous physicochemical characteristics:

Table 1: Solubility and Stability Parameters of this compound

| Parameter | Value | Experimental Conditions | Significance |

|---|---|---|---|

| Solubility in Water | >500 g/kg | Temperature: 20-37°C, pH 7.0 | ~5x higher than leucine alone [3] |

| Solubility in Concentrated Feed | 230-265 g/L | Cell culture media, pH 7.0 | Enables high-concentration bioprocessing [3] |

| Optimal Synthesis pH | 7.0 | Phosphate buffer | Maximum Tgase enzymatic activity [2] |

| Optimal Synthesis Temperature | 50°C | Tgase-catalyzed reaction | Balance between enzyme activity and stability [2] |

| Optimal Reactant Ratio (Leu:Lac) | 1.5:1 | Molar ratio | Maximizes yield in enzymatic synthesis [2] |

| Optimal Reaction Time | 18 hours | Tgase-catalyzed reaction | Complete conversion of substrates [2] |

Enzymatic Synthesis Optimization

The synthesis of this compound can be achieved through multiple enzymatic approaches, with varying efficiencies depending on reaction conditions. The following table summarizes the key experimental parameters for optimal production:

Table 2: Enzymatic Synthesis Optimization Parameters for this compound

| Enzyme | Reaction Medium | Relative Efficiency | Optimal Conditions | Applications |

|---|---|---|---|---|

| Transglutaminase (Tgase) | Phosphate Buffer | High (2.5× vs water) | pH 7.0, 50°C, 18h, Leu:Lac (1.5:1) | Research scale, sensory evaluation [2] |

| Carboxypeptidase | Water/Buffer | Moderate | Enzyme-specific optimal conditions | Food applications [2] |

| Aminopeptidase | Water/Buffer | Ineffective | N/A | Not recommended [2] |

| CNDP2 | Intracellular | Physiological relevance | In vivo, exercise-induced | Endogenous production [1] |

Biological Functions and Metabolic Significance

Cellular Metabolism and Bioavailability

This compound serves as a bioavailable source of leucine for mammalian cells, particularly in biotechnological applications. Studies using Chinese hamster ovary (CHO) cells demonstrate that Lac-Leu is effectively cleaved intracellularly to release bioactive leucine, which is subsequently incorporated into newly synthesized proteins or utilized in metabolic pathways [3]. The cleavage mechanism involves intracellular enzymatic machinery, though the specific hydrolases responsible continue to be characterized. This bioavailability makes Lac-Leu particularly valuable for high-density cell culture processes where traditional leucine supplementation is limited by solubility constraints [3].

The transport characteristics of Lac-Leu and related Lac-AAs have been partially elucidated through vesicular transport assays, which confirmed that ATP-binding cassette subfamily C member 5 (ABCC5) transports these metabolites across cellular membranes [1]. More recently, solute carrier family 17 member 1 (SLC17A1) and member 3 (SLC17A3) have been identified as significant mediators of Lac-AA efflux in both mice and human kidney cells [1]. Overexpression of these transporters in cultured cells results in increased Lac-Leu levels in media, indicating their role as plasma membrane transporters for this metabolite. The renal excretion process for Lac-Leu involves these specific transporters, with genetic ablation studies showing notable reduction in urinary Lac-AA levels when these transporters are knocked out [1].

Biomarker Potential in Disease States

This compound has emerged as a promising biomarker for various pathological conditions, particularly those involving mitochondrial dysfunction. In genetic mitochondrial diseases such as MELAS (Mitochondrial Encephalopathy, Lactic Acidosis, and Stroke-like episodes), Lac-Leu is significantly elevated in plasma, ranking among the best circulating biomarkers for this condition [4]. This elevation reflects the underlying mitochondrial impairment and consequent metabolic reprogramming that characterizes these disorders. The diagnostic sensitivity of Lac-Leu for mitochondrial dysfunction may potentially exceed that of traditional markers like lactate, offering improved discrimination between disease states [4].

In critical illness, particularly septic shock, Lac-Leu demonstrates significant prognostic value. Studies comparing septic shock patients to those with cardiogenic shock, bacteremia without sepsis, and ambulatory controls have shown marked elevations of Lac-Leu in the septic shock group [4]. Importantly, these elevations show greater separation between survivors and non-survivors of septic shock compared to lactate, the current clinical standard biomarker. This suggests that Lac-Leu and related Lac-AAs may help define a sepsis subtype characterized by significant mitochondrial dysfunction, potentially guiding targeted therapeutic interventions [4]. The predictive value of Lac-Leu for mortality in septic shock persists even after controlling for illness severity and traditional metabolic parameters.

Analytical Methods and Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The quantification of this compound in biological samples requires specialized analytical methods with appropriate sensitivity and specificity. The following targeted LC-MS protocol has been developed and validated for precise measurement of Lac-Leu in complex matrices like cell culture media and plasma [3]:

Sample Preparation: Protein precipitation using methanol or acetonitrile (typically 1:3 sample:solvent ratio) followed by centrifugation at 14,000 × g for 10 minutes. The supernatant is transferred to autosampler vials for analysis.

Chromatography Conditions:

- Column: Xselect HSS T3 (Waters, 3.5 μm, 2.1 × 150 mm)

- Temperature: 40°C

- Mobile Phase A: 20 mM ammonium formate with 0.1% formic acid

- Mobile Phase B: Methanol

- Gradient Program:

- 0-2 min: 0.1% B

- 2-4 min: Linear increase to 20% B

- 4-6 min: Linear increase to 30% B

- 6-8 min: Linear increase to 80% B

- 8-10 min: Hold at 80% B

- 10-12 min: Re-equilibrate at 0.1% B

- Flow Rate: 300 μL/min

- Injection Volume: 5-10 μL

Mass Spectrometry Parameters:

- Ionization Mode: Electrospray ionization (ESI) positive mode

- Detection: Multiple reaction monitoring (MRM)

- Precursor Ion: m/z 204.1230 [M+H]+

- Product Ions: Characteristic fragments at m/z 86.0964 (lactoyl moiety) and m/z 130.0860 (leucine moiety)

- Calibration Range: 10-400 pmol on-column with demonstrated linearity (R² > 0.99)

This method provides the specificity and sensitivity required to distinguish Lac-Leu from isobaric compounds and accurately quantify it in the presence of complex biological matrices. The retention time for Lac-Leu under these conditions is typically between 5.5-6.5 minutes, providing adequate separation from potential interferents [3].

Stability Assessment Protocols

The chemical stability of this compound in various formulations is critical for its research and potential therapeutic applications. A standardized protocol for assessing stability involves:

Solution Stability: Prepare Lac-Leu solutions at relevant concentrations (e.g., 100 mM) in the desired buffer or medium. Aliquot samples and store under various conditions including -80°C, -20°C, 4°C, and room temperature. Analyze samples at predetermined time points (e.g., 0, 1, 2, 4 weeks) using the LC-MS method described above [3].

pH Stability Profile: Prepare Lac-Leu solutions across a pH range (e.g., pH 3-9) using appropriate buffers. Incubate at 37°C with continuous shaking. Withdraw aliquots at scheduled intervals (e.g., 0, 6, 24, 48 hours) for LC-MS analysis to determine degradation kinetics [3].

Plasma Stability: Add Lac-Leu to fresh human or relevant animal plasma (typically 10-100 μM final concentration). Incubate at 37°C. At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots and immediately precipitate proteins with cold acetonitrile. Analyze supernatants by LC-MS to determine half-life in biological fluids [3].

These stability studies have demonstrated that Lac-Leu maintains integrity in cell culture media for extended periods, supporting its use in multi-day bioprocesses, though stability decreases significantly in strongly acidic or basic conditions [3].

Research Applications and Future Directions

Biomarker Applications in Human Studies

The role of this compound as a biomarker of mitochondrial function extends beyond critical illness to other physiological and pathological states. Recent research has revealed associations between Lac-Leu levels and exercise responsiveness in human populations. Studies involving controlled exercise interventions have demonstrated that individuals with lower improvement in 6-minute walking distance (Δ6-MWD = 27 meters) following training showed significantly higher serum levels of Lac-Leu and related Lac-AAs compared to high responders [5]. These findings were corroborated by analysis of an independent validation cohort from the GTEx project, which revealed that gene expression of CNDP2, the enzyme responsible for Lac-Leu synthesis, is negatively associated with the percentage of slow-twitch (oxidative) muscle fibers (p < 0.0001) [5].

These observations position Lac-Leu as a potential metabolic indicator for rapid muscle fatigue and low response to exercise training. The diagram below illustrates the relationship between Lac-Leu metabolism and exercise responsiveness:

Relationship between this compound metabolism and exercise responsiveness.

Therapeutic Potential and Commercial Applications

The unique properties of this compound have spurred interest in its therapeutic potential, particularly for metabolic diseases. Patent applications have been filed covering the use of lactoyl amino acids for the treatment of obesity and related metabolic disorders [6]. Preclinical studies suggest that these compounds may influence energy metabolism, food intake, and body weight regulation, though the precise mechanisms continue to be elucidated. The appetite-suppressing effects observed with the related compound Lac-Phe raise the possibility that Lac-Leu may share similar properties, potentially acting through central nervous system pathways involved in satiety regulation [1].

In the biotechnology sector, Lac-Leu has demonstrated significant value as an alternative to canonical amino acids in concentrated cell culture media formulations [3]. This application addresses a critical limitation in biotherapeutic production—the poor solubility of branched-chain amino acids like leucine in concentrated solutions. By replacing leucine with Lac-Leu, manufacturers can achieve higher nutrient densities in feeding solutions, supporting improved cell viability and recombinant protein yields in next-generation bioprocesses [3]. The economic implications of this innovation are substantial, potentially reducing production costs for monoclonal antibodies, fusion proteins, and other biotherapeutics.

Conclusion

References

- 1. N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism ... [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, taste characteristics and taste mechanism of N ... [sciencedirect.com]

- 3. Lactoyl leucine and isoleucine are bioavailable alternatives ... [pmc.ncbi.nlm.nih.gov]

- 4. Circulating N-lactoyl-amino acids and N-formyl-methionine ... [link.springer.com]

- 5. N-Lactoyl amino acids as metabolic biomarkers differentiating ... [pmc.ncbi.nlm.nih.gov]

- 6. Lactoyl amino acids for the treatment of metabolic disease [patents.google.com]

endogenous N-Lactoyl-Leucine production

Biosynthesis of N-Lactoyl-Amino Acids

Endogenous Lac-AA production in mammals is a catalytic process driven by specific enzymes, rather than a ribosomal synthesis pathway.

- Core Enzymatic Reaction: Lac-AAs are formed through a reverse proteolysis reaction, where lactate is conjugated to an amino acid via a peptide bond. The primary enzyme identified to catalyze this synthesis in mammals is cytosolic nonspecific dipeptidase 2 (CNDP2) [1] [2].

- Cellular Requirement: This synthesis is a cellular process. Simply incubating lactate and amino acids with plasma is insufficient for Lac-AA production, confirming the necessity of cellular enzymatic machinery [2].

- Influencing Factors: The production of Lac-AAs is closely linked to the cellular levels of their precursors, particularly lactate. Conditions that increase lactate—such as hypoxia, strenuous exercise, or aerobic glycolysis in activated immune and cancer cells—can enhance Lac-AA synthesis [2].

The diagram below illustrates the key steps in the endogenous production and transport of N-Lactoyl-Leucine.

Overview of endogenous this compound synthesis and transport pathways.

Quantitative Properties and Physiological Relevance

The table below summarizes key quantitative and functional data for this compound from recent studies.

| Property / Aspect | Details | Context / Significance |

|---|---|---|

| Maximum Solubility (in water) | >600 g/kg [3] | Significantly higher than canonical leucine, advantageous for concentrated cell culture media [3]. |

| Bioavailability | Cleaved intracellularly by CHO cells to release canonical leucine [3] | Serves as a functional, bioavailable leucine source in fed-batch bioprocesses [3]. |

| Basal Circulating Levels | Detectable in circulation under resting conditions [2] | Part of the normal human metabolome, maintains equilibrium with precursor pools [2]. |

| Transporters | ABCC5, SLC17A1, SLC17A3 [2] | ABCC5 mediates general cellular efflux; SLC17A1/A3 are key for renal excretion into urine [2]. |

Experimental & Research Context

For research and drug development, understanding the detection and broader relevance of Lac-AAs is crucial.

- Analytical Detection: Early metabolomic studies often misannotated Lac-AAs as "1-carboxyethyl" modified amino acids [1] [2]. Correct identification now uses targeted liquid chromatography-mass spectrometry (LC-MS) methods [2] [3]. This compound can be found in human metabolome databases under ID HMDB0062176 [2].

- Stability Note: Although in vitro tests show Lac-Phe is highly stable in conditions mimicking the human gastrointestinal tract, it is ineffective when administered orally, indicating complex in vivo absorption or metabolism [2].

- Role as Biomarkers: The broader Lac-AA class is emerging as a significant biomarker. Levels are elevated in conditions of mitochondrial dysfunction, such as genetic mitochondrial diseases and septic shock, where they show better prognostic value for mortality than lactate [4]. They are also being investigated for differentiating between low and high responses to aerobic exercise [5].

In Vitro Synthesis Protocol

While your focus is endogenous production, established in vitro synthesis methods are valuable for producing standards or for experimental use. The workflow below summarizes a protocol for enzymatic synthesis of this compound.

Workflow for the enzymatic synthesis and analysis of this compound in a laboratory setting.

Key Insights for Research and Drug Development

- Explore Non-Canonical Amino Acids in Bioprocessing: The high solubility and bioavailability of this compound make it a compelling alternative to canonical leucine for developing highly concentrated, next-generation cell culture media for producing therapeutic proteins [3].

- Investigate Mitochondrial Dysfunction: The strong association between elevated Lac-AA levels and mitochondrial dysfunction across various diseases positions them as promising biomarkers for identifying a sepsis subtype or monitoring mitochondrial disease severity [4].

- Account for Multiple Biosynthetic Pathways: Be aware that while CNDP2 is a key mammalian enzyme, Lac-AAs can also be produced by gut microbiota (e.g., Lactobacillus species) and even plants [2]. The relative contribution of these pathways to the overall pool in different biological contexts is an active area of research.

References

- 1. N-Lactoyl Amino Acids: Emerging Biomarkers in ... [pubmed.ncbi.nlm.nih.gov]

- 2. N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism ... [pmc.ncbi.nlm.nih.gov]

- 3. Lactoyl leucine and isoleucine are bioavailable alternatives ... [pmc.ncbi.nlm.nih.gov]

- 4. Circulating N-lactoyl-amino acids and N-formyl-methionine ... [link.springer.com]

- 5. N-Lactoyl amino acids as metabolic biomarkers ... [termedia.pl]

Technical Guide: N-Lactoyl-Leucine in Fermented Foods - Analysis, Biosynthesis, and Applications

Introduction and Fundamental Properties

N-Lactoyl-Leucine (Lac-Leu) is an N-lactoyl-amino acid (Lac-AA), a class of metabolites formed through the enzymatic conjugation of (S)-lactate to an amino acid via a peptide bond [1]. Specifically, Lac-Leu represents the covalent adduct between lactic acid and the essential branched-chain amino acid L-leucine. This pseudodipeptide belongs to the broader category of N-acyl-alpha-amino acids and has garnered significant scientific interest due to its unique physicochemical properties and biological activities [2]. Historically, Lac-AA were first identified in fermented food products, with early reports documenting their presence in Parmigiano-Reggiano cheese and various fermented meat products [3] [1]. These compounds were initially characterized as taste-active components that contribute to the characteristic flavor profiles of fermented foods [3].

The discovery of Lac-AA in mammalian systems has expanded research interest beyond food science into metabolism and physiology. In 2015, Jansen et al. demonstrated that Lac-AA are ubiquitous metabolites in mammals, originating from CNDP2-mediated reverse proteolysis of lactate and amino acids [3] [1]. This finding challenged the long-held belief that reverse proteolysis is negligible in vivo and opened new avenues of investigation into the physiological roles of these metabolites. Lac-Leu specifically has gained attention for its enhanced solubility properties compared to its parent amino acid, making it particularly valuable for biotechnological applications where solubility limitations present challenges [3]. The compound demonstrates remarkable stability under various conditions, though it can be cleaved intracellularly by enzymatic machinery to release bioavailable leucine [3].

Natural Occurrence in Fermented Foods

Food Sources and Formation

This compound occurs naturally in a variety of fermented food products, where it forms through the metabolic activities of lactic acid bacteria (LAB) and other microorganisms involved in fermentation processes. The presence of Lac-Leu and related Lac-AA has been extensively documented in traditional fermented foods across different cultures and regions. These compounds are particularly abundant in protein-rich fermented foods where LAB have access to both lactic acid (as a fermentation product) and free amino acids (from protein breakdown) [3] [1]. The formation of Lac-Leu in these products is primarily mediated by the enzymatic activity of lactoyl transferase present in various Lactobacillus species, which catalyzes the conjugation of lactate and leucine [3] [1].

Table 1: Fermented Foods Containing this compound

| Food Category | Specific Examples | Key Microorganisms | Relative Abundance |

|---|---|---|---|

| Cheeses | Parmigiano-Reggiano, Other Aged Cheeses | Lactobacillus spp. | High [3] [2] |

| Fermented Soy Products | Soy Sauce, Fermented Soy Paste | Lactobacillus spp., Yeasts | Moderate to High [3] [1] |

| Fermented Meats | Dry-cured Ham, Fermented Sausages | Lactobacillus spp. | Moderate [3] |

| Fermented Vegetables | Kimchi, Sauerkraut, Preserved Pickles | Lactobacillus spp. | Variable [4] [2] |

| Fermented Dairy | Yogurt, Kefir | Lactobacillus spp., Streptococcus spp. | Low to Moderate [4] [5] |

The concentration of Lac-Leu in fermented foods varies considerably depending on multiple factors, including the specific fermentation conditions, ripening duration, microbial composition, and initial substrate composition. In cheese, particularly long-ripened varieties like Parmigiano-Reggiano, Lac-Leu accumulates progressively during the ripening process as proteolysis increases the availability of free leucine while lactic acid bacteria remain metabolically active [3] [2]. Similarly, in fermented soy products such as soy sauce, Lac-Leu forms during extended fermentation periods and contributes to the characteristic umami and flavor-enhancing properties of these products [1] [2]. The table below summarizes quantitative data available for Lac-AA levels in biological and food systems.

Table 2: Quantitative Data for N-Lactoyl-Amino Acids

| Analysis Parameter | This compound | N-Lactoyl-Phenylalanine (Lac-Phe) | Other Lac-AA |

|---|---|---|---|

| Solubility in Water | >500 g/kg (sodium salt) [3] | Not fully quantified | Similar enhancement for Lac-Ile [3] |

| Linear Range in LC-MS | 10-400 pmol on column [3] | Not specified | Comparable for Lac-Ile [3] |

| Human Plasma Levels | Not specifically quantified | Increased after exercise [1] [6] | Strong correlation among Lac-AA family [1] |

| Stability in Feed | Stable at pH 7.0 [3] | Extreme GI stability in vitro [1] | Varies by specific Lac-AA |

Factors Influencing Formation

The formation of this compound in fermented foods is influenced by several key factors:

- Microbial ecology: Specific strains of Lactobacillus possess varying capabilities for Lac-AA synthesis [3] [1].

- Fermentation duration: Extended ripening or fermentation periods allow for greater accumulation [3] [2].

- Substrate availability: The presence of sufficient free leucine and lactate is essential [3].

- Environmental conditions: pH, temperature, and water activity affect both microbial activity and enzymatic efficiency [7].

Analytical Methods and Experimental Protocols

Quantification via Liquid Chromatography-Mass Spectrometry (LC-MS)

Accurate quantification of this compound in complex matrices such as fermented food extracts or biological samples requires highly specific and sensitive analytical methods. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the gold standard technique for this purpose, offering the necessary selectivity and sensitivity to detect Lac-Leu at physiologically relevant concentrations [3]. The following protocol outlines a validated method for Lac-Leu quantification based on current literature:

Sample Preparation Protocol:

- Extraction: Homogenize fermented food samples (1 g) with 5 mL of extraction solvent (methanol:water, 80:20 v/v) containing internal standards (e.g., stable isotope-labeled Lac-Leu if available).

- Protein Precipitation: Centrifuge at 14,000 × g for 15 minutes at 4°C to remove precipitated proteins and particulate matter.

- Clean-up: Transfer supernatant to a new tube and evaporate under nitrogen stream at 40°C. Reconstitute dried extract in 200 μL of 20 mM ammonium formate with 0.1% formic acid.

- Filtration: Pass reconstituted samples through 0.2 μm centrifugal filters prior to LC-MS analysis.

LC-MS Analysis Parameters [3]:

- Column: Xselect HSS T3 (2.1 × 150 mm, 3.5 μm) or equivalent reversed-phase column

- Temperature: 40°C

- Mobile Phase A: 20 mM ammonium formate with 0.1% formic acid in water

- Mobile Phase B: Methanol

- Gradient Program:

- 0-2 min: 0.1% B (isocratic)

- 2-4 min: 0.1% to 20% B (linear gradient)

- 4-6 min: 20% to 30% B (linear gradient)

- 6-8 min: 30% to 80% B (linear gradient)

- 8-10 min: 80% B (isocratic)

- 10-12 min: Return to initial conditions and re-equilibrate

- Flow Rate: 300 μL/min

- Injection Volume: 5-10 μL

- Mass Spectrometer: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM)

- Linear Range: 10-400 pmol on column [3]

Solubility Testing Protocol

The exceptional solubility of this compound sodium salt represents one of its most valuable characteristics for biotechnological applications. The following protocol details the method for determining maximum solubility in aqueous solutions and complex media [3]:

- Saturated Solution Preparation: Prepare a saturated solution of this compound sodium salt in purified water or cell culture medium by adding excess compound and agitating continuously for 24 hours at the target temperature (e.g., 25°C, 37°C).

- Sedimentation: Allow undissolved material to settle or separate by centrifugation at 3,000 × g for 10 minutes.

- Supernatant Collection: Carefully transfer the supernatant to a new vessel without disturbing the sediment.

- Solvent Evaporation: Precisely measure a known volume of supernatant and evaporate the aqueous solvent using infrared evaporation (120°C for 120 minutes) or lyophilization.

- Mass Determination: Weigh the residual mass to determine the concentration of dissolved compound.

- Calculation: Express solubility as grams of compound per kilogram of solvent.

Using this method, researchers have demonstrated that this compound sodium salt exhibits solubility exceeding 500 g/kg in water, substantially higher than the solubility of canonical leucine, particularly at physiological pH [3].

Cell Culture Bioavailability Assessment

To evaluate the bioavailability of this compound as a nutrient source in bioprocessing applications, the following experimental approach can be employed using Chinese hamster ovary (CHO) cells or other relevant cell lines [3]:

- Base Medium Preparation: Prepare a leucine-free cell culture medium formulation according to standard protocols.

- Experimental Conditions:

- Positive control: Medium supplemented with canonical L-leucine at standard concentration

- Experimental group: Medium supplemented with equimolar this compound

- Negative control: Leucine-deficient medium

- Cell Culture: Seed CHO cells at appropriate density (e.g., 2 × 10^5 cells/mL) in each medium condition.

- Monitoring: Assess cell density, viability (via trypan blue exclusion), and metabolic status daily.

- Product Analysis: For antibody-producing cells, quantify recombinant protein titer and quality attributes (aggregation, glycosylation patterns).

- Mechanistic Studies: To confirm intracellular cleavage, analyze cell lysates for the presence of canonical leucine and monitor degradation products.

This protocol has demonstrated that this compound effectively supports cell growth and recombinant protein production comparable to canonical leucine, confirming its bioavailability through intracellular cleavage [3].

Biosynthesis Pathways

Enzymatic Formation via CNDP2

The primary biosynthetic route for this compound formation involves a reverse proteolysis reaction catalyzed by the enzyme cytosolic nonspecific dipeptidase 2 (CNDP2). This enzymatic mechanism was first elucidated by Jansen et al. in 2015, demonstrating that CNDP2, previously characterized as a dipeptidase, can also function in reverse to conjugate lactate with amino acids [3] [1]. The reaction follows a ping-pong bi-bi mechanism where the enzyme first forms a lactoyl-enzyme intermediate before transferring the lactoyl group to the acceptor amino acid [1]. This pathway operates in both mammalian systems and microorganisms, suggesting evolutionary conservation across biological kingdoms.

The following diagram illustrates the biosynthesis and metabolic pathway of this compound:

The diagram above illustrates the complete metabolic pathway of this compound from biosynthesis to functional outcomes, highlighting key enzymatic steps and transport mechanisms.

Microbial Production in Fermented Foods

In fermented foods, lactic acid bacteria (LAB) serve as the primary producers of this compound through similar enzymatic mechanisms. Various Lactobacillus species possess lactoyl transferase activity that catalyzes the formation of Lac-Leu from free leucine and lactate [3] [1]. The capacity for Lac-AA production varies among microbial strains, with certain species demonstrating particularly high efficiency. This microbial synthesis pathway contributes significantly to the flavor development and sensory characteristics of fermented foods [2]. Additionally, some yeast species, including carboxypeptidase Y from Saccharomyces cerevisiae, have also been shown to produce Lac-AA, suggesting multiple evolutionary origins for this biochemical capability [1].

Applications and Functional Significance

Bioprocessing and Biotechnology

The enhanced solubility of this compound presents significant advantages for biotechnological applications, particularly in the development of highly concentrated cell culture media for industrial production of therapeutic proteins. Traditional cell culture media face limitations due to the low solubility of several essential amino acids, including leucine and isoleucine, especially at physiological pH [3]. By replacing canonical leucine with this compound, researchers have achieved nutrient concentrations exceeding 230 g/L while maintaining clear solutions, compared to the precipitation observed with traditional formulations [3]. This advancement supports next-generation fed-batch bioprocesses for monoclonal antibodies, fusion proteins, and other recombinant therapeutics.

In practical applications, CHO cells cultivated in media containing this compound demonstrate normal growth characteristics and recombinant protein production comparable to traditional formulations [3]. The intracellular cleavage of this compound provides a steady supply of bioavailable leucine while maintaining higher initial solubility in concentrated feeds. This approach has been validated across multiple CHO cell lines producing different therapeutic proteins, confirming its broad applicability in biomanufacturing [3]. Additionally, the degradation of this compound occurs intracellularly without accumulating significant byproducts that might affect final product quality, making it suitable for regulated biopharmaceutical production environments.

Flavor Science and Food Applications

In fermented foods, this compound functions as a taste-active metabolite that contributes to sensory characteristics. Research has identified Lac-AA as flavor enhancers that impart umami characteristics and mouthfeel in various fermented products [3] [2]. Specifically, this compound has been described as contributing to the distinctive flavor profiles of fermented foods such as soy sauce and aged cheeses [2]. The compound's ability to enhance savory notes and overall flavor complexity makes it a molecule of interest for the development of natural flavoring agents and taste modulators in food product development.

Health and Metabolic Research

While research specifically on this compound's health effects is limited, studies on related N-lactoyl-amino acids suggest potential metabolic roles. The most extensively studied member of this class, N-Lactoyl-Phenylalanine (Lac-Phe), has been identified as an exercise-inducible metabolite that suppresses feeding and obesity in animal models [1] [2]. Lac-AA have been detected as biomarkers in various metabolic conditions, with recent research indicating elevated levels in individuals with poor exercise response [6]. These findings suggest that this compound may have unexplored physiological functions beyond its role as a nutrient source.

Conclusion and Future Research Directions

References

- 1. N‐Lactoyl Amino Acids: Emerging Biomarkers in Metabolism ... [pmc.ncbi.nlm.nih.gov]

- 2. Lac-Phe - Wikipedia [en.m.wikipedia.org]

- 3. and isoleucine are bioavailable alternatives for... Lactoyl leucine [pmc.ncbi.nlm.nih.gov]

- 4. 9 Fermented and Their Benefits Foods [zoe.com]

- 5. sciencedirect.com/science/article/pii/S1756464620302838 [sciencedirect.com]

- 6. - N amino acids as Lactoyl biomarkers differentiating low and... metabolic [pmc.ncbi.nlm.nih.gov]

- 7. sciencedirect.com/science/article/abs/pii/S2212429217302961 [sciencedirect.com]

highly concentrated feed solubility N-Lactoyl-Leucine

Introduction to the Solubility Challenge

In biopharmaceutical manufacturing, the development of highly concentrated cell culture media is essential for process intensification and increasing the yield of recombinant proteins, such as monoclonal antibodies. A significant bottleneck in this development is the low solubility of several essential amino acids, particularly the Branched-Chain Amino Acids (BCAAs) leucine and isoleucine [1]. Their intrinsic low solubility in aqueous solutions at physiological pH limits the total nutrient concentration that can be achieved in fed-batch feeds, thereby restricting cell culture performance and productivity [1] [2].

N-Lactoyl-Leucine (Lac-Leu), a derivative where leucine is conjugated to lactate via a peptide bond, presents a innovative solution to this challenge. This conjugate demonstrates significantly improved solubility characteristics compared to its parent amino acid, enabling the formulation of more concentrated feeds [1]. This application note provides a detailed guide on the use of this compound in highly concentrated feeds, including experimental data and protocols for evaluation.

Properties and Mechanism of Action

Physicochemical Advantages

N-Lactoyl amino acids were initially identified in fermented foods and have since been recognized as metabolites in mammalian systems [3] [1]. The key advantage of this compound is its enhanced solubility profile. While canonical leucine readily precipitates at high concentrations, destabilizing the feed formulation, Lac-Leu remains in solution, allowing for the preparation of feeds with total nutrient concentrations exceeding 265 g/L, a significant improvement over the ~125 g/L limit with canonical amino acids [1].

Stability tests in complex feed mixtures at pH 7.0, monitored via liquid chromatography-mass spectrometry (LC-MS), confirm that Lac-Leu is stable under typical feed storage and use conditions [1].

Bioavailability and Intracellular Processing

Despite its derivative form, this compound is fully bioavailable to Chinese Hamster Ovary (CHO) cells. The proposed mechanism of action involves the following steps:

- Cellular Uptake: The Lac-Leu molecule is transported into the cell.

- Intracellular Cleavage: Once inside the cell, the cytosolic enzyme cytosolic nonspecific dipeptidase 2 (CNDP2) catalyzes the hydrolysis of the peptide bond, releasing bioavailable L-leucine and lactate [3] [1].

- Metabolic Utilization: The liberated leucine is then utilized for protein synthesis, including the production of the recombinant therapeutic protein, or serves as a metabolic precursor.

Experimental Data and Performance

Replacement of leucine with this compound has been validated in fed-batch cultures using multiple CHO cell lines producing different recombinant proteins, including monoclonal antibodies and fusion proteins [1].

- Cell Growth and Viability: Cultures fed with Lac-Leu showed comparable growth profiles and viability trajectories to controls fed with canonical leucine.

- Productivity: The final titer of the recombinant proteins was not compromised by the use of the leucine derivative, demonstrating that cells effectively access the leucine for both metabolic needs and protein production.

- Product Quality: Critical Quality Attributes (CQAs) of the expressed proteins, such as glycosylation patterns and aggregation levels, were comparable between the Lac-Leu fed processes and the control processes, confirming that the alternative leucine source does not adversely affect product integrity [1].

Detailed Experimental Protocols

Protocol 1: Solubility Assessment in Concentrated Feeds

This protocol determines the maximum solubility of this compound in a high-concentration feed backbone and compares it to canonical leucine.

Materials:

- Dry powder feed backbone (e.g., Cellvento 4Feed lacking Ile and Leu)

- This compound sodium salt

- L-Leucine

- Deionized water

- pH meter

- Turbidimeter (e.g., Turb 550 IR)

Procedure:

- Reconstitute the dry powder feed backbone in water to a baseline concentration (e.g., 125 g/L total nutrients).

- While agitating, gradually add small increments of this compound sodium salt to the feed solution.

- After each addition, mix for 10 minutes and then measure the pH and turbidity (in Nephelometric Turbidity Units, NTU).

- Continue adding Lac-Leu until the turbidity reading exceeds 5 NTU, indicating precipitation and saturation.

- Record the concentration of Lac-Leu added at the point just before saturation.

- Repeat steps 2-5 with canonical L-Leucine for a direct comparison.

- To determine the absolute maximum concentration, prepare a feed formulation where Leu and Ile are fully replaced by their N-Lactoyl derivatives. Reconstitute at the target concentration (e.g., 230 g/L or 265 g/L). Adjust pH to 7.0 with NaOH, mix for 30 minutes, and observe. If the solution is turbid, add water incrementally until the turbidity falls below 5 NTU.

Protocol 2: Fed-Batch Culture to Evaluate Bioavailability

This protocol assesses the ability of CHO cells to utilize this compound for growth and protein production in a fed-batch bioreactor system.

Materials:

- CHO cell line expressing a recombinant protein (e.g., mAb)

- Basal production medium

- Concentrated feed containing this compound and N-Lactoyl-Isoleucine (Experimental)

- Concentrated control feed with canonical Leucine and Isoleucine

- Bioreactor system

Procedure:

- Inoculum Train: Expand the CHO cell line in shake flasks using the basal medium to the target seeding density.

- Bioreactor Inoculation: Inoculate the bioreactor containing basal medium at the standard seeding density (e.g., (0.5 \times 10^6) cells/mL).

- Feeding Strategy:

- Begin feeding 24 hours post-inoculation.

- Feed daily with a volume of the experimental or control feed as per your standard process.

- Maintain culture parameters (pH, dissolved oxygen, temperature) according to established protocols.

- Process Monitoring:

- Monitor Viable Cell Density (VCD) and viability daily using an automated cell counter or the Trypan Blue exclusion method.

- Measure metabolite concentrations (glucose, lactate) daily.

- Sample for product titer analysis (e.g., Protein A HPLC) starting from mid-log phase and throughout the process.

- Harvest: Terminate the culture when viability drops below a predetermined threshold (e.g., 70%).

- Product Quality Analysis: Purify the expressed protein from the harvest and analyze key quality attributes, such as:

- Glycosylation profile (e.g., using HILIC-UPLC)

- Aggregate content (e.g., using Size Exclusion Chromatography, SEC-HPLC)

- Charge variants (e.g., using imaged capillary isoelectric focusing, iCIEF)

Discussion and Best Practices

The experimental data and protocols confirm that this compound is a highly effective and bioavailable alternative to canonical leucine for highly concentrated feeds. Its primary application is in the intensification of fed-batch processes for the production of biotherapeutics in CHO cells.

Formulation Guidelines:

- Direct Replacement: Leu and Ile can be directly replaced on a molar basis with their N-Lactoyl derivatives in the feed formulation.

- Compatibility: this compound is compatible with other standard feed components and does not require special handling.

- Process Control: No significant changes to the bioreactor control strategy are needed when implementing feeds containing Lac-Leu.

Mechanism of this compound Uptake and Utilization in CHO Cells:

Troubleshooting Guide

| Problem | Potential Cause | Solution |

|---|---|---|

| Reduced cell growth in Lac-Leu feed | Incomplete cleavage of Lac-Leu; low CNDP2 activity. | Ensure feed is not expired. Confirm enzyme activity in your cell line. |

| Feed solution is turbid | Precipitation due to exceeding solubility limit. | Dilute the feed slightly until clear. Re-formulate to ensure final concentration is below saturation. |

| Decreased product titer | Imbalance of other nutrients. | Perform a spent media analysis to identify other potential limitations (e.g., other amino acids, vitamins). |

| Altered product quality (e.g., glycosylation) | Indirect effect of process change. | Review overall process parameters (pH, osmolality). Ensure lactate from cleavage is properly metabolized. |

Conclusion

The adoption of this compound addresses a critical bottleneck in bioprocess development. By enabling the creation of highly concentrated, stable feeds, it facilitates process intensification goals, potentially leading to higher volumetric productivity and more efficient manufacturing of vital biotherapeutics. The provided data and protocols offer a roadmap for researchers to successfully integrate this innovative material into their own processes.

References

Comprehensive Application Notes and Protocols for N-Lactoyl-Leucine in CHO Cell Culture Bioprocesses

Introduction and Scientific Background

The production of protein-based therapeutics including monoclonal antibodies, fusion proteins, and bispecific molecules faces significant challenges due to the inherent solubility limitations of canonical amino acids in concentrated cell culture media. Traditional fed-batch processes for Chinese Hamster Ovary (CHO) cell cultures are particularly constrained by the low solubility of branched-chain amino acids (BCAAs) like leucine and isoleucine, especially at physiological pH levels optimal for cell growth and productivity. These limitations restrict the development of highly concentrated cell culture media formulations essential for next-generation bioprocesses that aim to increase yields while reducing production costs [1].